molecular formula C8H8Br2O B084745 3,5-Dibromo-4-methylanisole CAS No. 14542-71-3

3,5-Dibromo-4-methylanisole

Cat. No.: B084745
CAS No.: 14542-71-3
M. Wt: 279.96 g/mol
InChI Key: BZRKRRXRNGVEIZ-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylanisole: is an organic compound with the molecular formula C8H8Br2O . It is also known by its IUPAC name, 1,3-dibromo-5-methoxy-2-methylbenzene . This compound is characterized by the presence of two bromine atoms, a methoxy group, and a methyl group attached to a benzene ring. It is a solid at room temperature and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methylanisole typically involves the bromination of 4-methylanisole. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 4-methylanisole is reacted with bromine in a reactor. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-methylanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,5-Dibromo-4-methylanisole is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It serves as a model compound for investigating the metabolism and toxicity of brominated compounds .

Industry: In the industrial sector, this compound is used in the production of flame retardants and other specialty chemicals. It is also utilized in the synthesis of advanced materials and polymers .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methylanisole involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, where they act as electrophiles and react with nucleophiles. The methoxy group and methyl group on the benzene ring influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-4-methylanisole is unique due to the presence of both bromine atoms and the methoxy group on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

1,3-dibromo-5-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRKRRXRNGVEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163010
Record name 3,5-Dibromo-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14542-71-3
Record name 1,3-Dibromo-5-methoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14542-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-4-methylanisole
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Record name 3,5-Dibromo-4-methylanisole
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Record name 3,5-dibromo-4-methylanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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